7-Chloro-3,3,5-trimethylhepta-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3,3,5-trimethylhepta-1,5-diene is an organic compound characterized by its unique structure, which includes a chlorine atom and multiple methyl groups attached to a hepta-diene backbone. This compound falls under the category of alkenes, specifically dienes, due to the presence of two double bonds in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3,3,5-trimethylhepta-1,5-diene typically involves the chlorination of 3,3,5-trimethylhepta-1,5-diene. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction temperatures can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3,3,5-trimethylhepta-1,5-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can participate in electrophilic addition reactions due to the presence of double bonds.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Halogens (e.g., Br2, Cl2): Used in electrophilic addition reactions.
Hydrogen Halides (e.g., HCl, HBr): Participate in addition reactions to form halogenated products.
Oxidizing Agents (e.g., KMnO4, O3): Used for oxidation of double bonds.
Major Products Formed
Halogenated Alkenes: Formed through electrophilic addition of halogens.
Alcohols and Ketones: Result from oxidation reactions.
Scientific Research Applications
7-Chloro-3,3,5-trimethylhepta-1,5-diene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-3,3,5-trimethylhepta-1,5-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, forming intermediates that can further react with other molecules. The presence of the chlorine atom and double bonds allows for diverse chemical reactivity, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethyl-1,5-heptadiene: Similar structure but lacks the chlorine atom.
1,3-Butadiene: A simpler diene with two double bonds but no chlorine or methyl groups.
Uniqueness
7-Chloro-3,3,5-trimethylhepta-1,5-diene is unique due to the presence of both a chlorine atom and multiple methyl groups, which confer distinct chemical properties and reactivity compared to other dienes .
Properties
CAS No. |
78076-27-4 |
---|---|
Molecular Formula |
C10H17Cl |
Molecular Weight |
172.69 g/mol |
IUPAC Name |
7-chloro-3,3,5-trimethylhepta-1,5-diene |
InChI |
InChI=1S/C10H17Cl/c1-5-10(3,4)8-9(2)6-7-11/h5-6H,1,7-8H2,2-4H3 |
InChI Key |
KFAMRERRTWCPBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCl)CC(C)(C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.